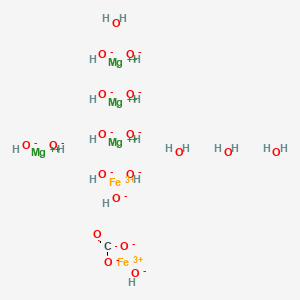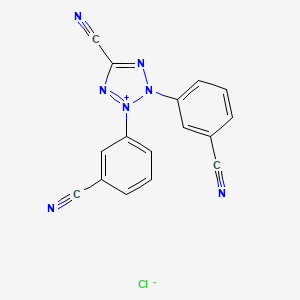
4-Fluor-3,5-bis(tributylstannyl)pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3,5-bis(tributylstannyl)pyridine is an organotin compound with the molecular formula C29H56FNSn2 and a molecular weight of 675.18 g/mol . It is a fluorinated pyridine derivative that contains two tributylstannyl groups at the 3 and 5 positions of the pyridine ring. This compound is used as a building block in organic synthesis, particularly in the field of medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3,5-bis(tributylstannyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Utilized in the development of bioactive compounds and pharmaceuticals.
Medicine: Employed in the synthesis of potential drug candidates.
Industry: Used in the production of advanced materials and polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3,5-bis(tributylstannyl)pyridine typically involves the stannylation of 4-fluoropyridine. One common method is the reaction of 4-fluoropyridine with tributyltin chloride in the presence of a base such as lithium diisopropylamide (LDA) or sodium hydride (NaH). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of 4-Fluoro-3,5-bis(tributylstannyl)pyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3,5-bis(tributylstannyl)pyridine undergoes various types of reactions, including:
Substitution Reactions: The tributylstannyl groups can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions, such as the Stille coupling.
Oxidation Reactions: The compound can be oxidized to form the corresponding pyridine oxide.
Reduction Reactions: The fluorine atom can be reduced to form the corresponding hydrogenated pyridine.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Pyridines: Formed through cross-coupling reactions.
Pyridine Oxides: Formed through oxidation reactions.
Hydrogenated Pyridines: Formed through reduction reactions.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3,5-bis(tributylstannyl)pyridine involves its role as a precursor in various chemical reactionsThe fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-3,5-bis(tributylstannyl)pyridine can be compared with other similar compounds, such as:
- 3-Fluoro-2-(tributylstannyl)pyridine
- 6-Fluoro-2-(tributylstannyl)pyridine
- 3-Fluoro-5-(tributylstannyl)pyridine
- 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine
- 2-Chloro-3-fluoro-5-(tributylstannyl)pyridine
These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The unique combination of fluorine and tributylstannyl groups in 4-Fluoro-3,5-bis(tributylstannyl)pyridine makes it particularly useful for specific synthetic applications .
Eigenschaften
IUPAC Name |
tributyl-(4-fluoro-5-tributylstannylpyridin-3-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FN.6C4H9.2Sn/c6-5-1-3-7-4-2-5;6*1-3-4-2;;/h3-4H;6*1,3-4H2,2H3;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULNDTVEVKSTDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1F)[Sn](CCCC)(CCCC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56FNSn2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656786 |
Source


|
| Record name | 4-Fluoro-3,5-bis(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204580-75-5 |
Source


|
| Record name | 4-Fluoro-3,5-bis(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598085.png)
![4-Methoxybicyclo[2.2.2]octan-1-amine](/img/structure/B598087.png)

![2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine](/img/structure/B598089.png)
![(2-AMINOETHYL)[(2-NITROPHENYL)METHYL]AMINE](/img/structure/B598091.png)



